

5-Methoxy-3-oxopentanenitrile CAS number and molecular formula

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Compound of Interest

Compound Name: 5-Methoxy-3-oxopentanenitrile

Cat. No.: B1642169

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An In-depth Technical Guide to 5-Methoxy-3-oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Methoxy-3-oxopentanenitrile**, a bifunctional molecule of interest in synthetic organic chemistry. While specific literature on this compound is limited, this guide consolidates available data, including its chemical and physical properties, and provides insights into its synthesis, reactivity, and potential applications by drawing parallels with the well-established chemistry of β -ketonitriles. This document aims to serve as a foundational resource for researchers exploring the synthetic utility of this and related compounds in the development of novel chemical entities.

Introduction: The Synthetic Potential of a Versatile Building Block

5-Methoxy-3-oxopentanenitrile belongs to the class of β -ketonitriles, a group of compounds renowned for their synthetic versatility. The strategic placement of a ketone and a nitrile group creates a unique electronic landscape within the molecule, rendering it a valuable precursor for a diverse array of more complex structures, particularly heterocyclic scaffolds that are prevalent in medicinal chemistry. The presence of a methoxy group introduces an additional point of

functionality and can influence the compound's solubility and reactivity. This guide will delve into the core characteristics of **5-Methoxy-3-oxopentanenitrile**, offering a blend of established knowledge on β -ketonitriles and specific data where available.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in a laboratory setting. The key identifiers and properties of **5-Methoxy-3-oxopentanenitrile** are summarized below.

Property	Value	Source
CAS Number	97820-87-6	[1]
Molecular Formula	C6H9NO2	[1]
Molecular Weight	127.14 g/mol	[1]
IUPAC Name	5-Methoxy-3-oxopentanenitrile	
SMILES	COC(=O)CC(=O)C#N	
Appearance	Not specified in available literature	
Boiling Point	No data available	[1]
Storage	Sealed in dry, 2-8°C	[1]

Synthesis of 5-Methoxy-3-oxopentanenitrile: A Proposed Protocol

While a specific, detailed synthesis protocol for **5-Methoxy-3-oxopentanenitrile** is not readily available in the public domain, a highly plausible route is the Claisen condensation. This well-established reaction involves the condensation of an ester with a nitrile in the presence of a strong base.[\[2\]](#) The following is a proposed experimental protocol for the synthesis of **5-Methoxy-3-oxopentanenitrile** based on this methodology.

Reaction Principle

The synthesis proceeds via the deprotonation of acetonitrile at the α -carbon by a strong base, such as sodium hydride, to form a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of a suitable methoxy-containing ester, such as methyl methoxyacetate. Subsequent elimination of the methoxide leaving group yields the target β -ketonitrile.

Proposed Experimental Protocol

Materials:

- Methyl methoxyacetate
- Acetonitrile
- Sodium hydride (NaH) (60% dispersion in mineral oil)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dilute hydrochloric acid (HCl)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

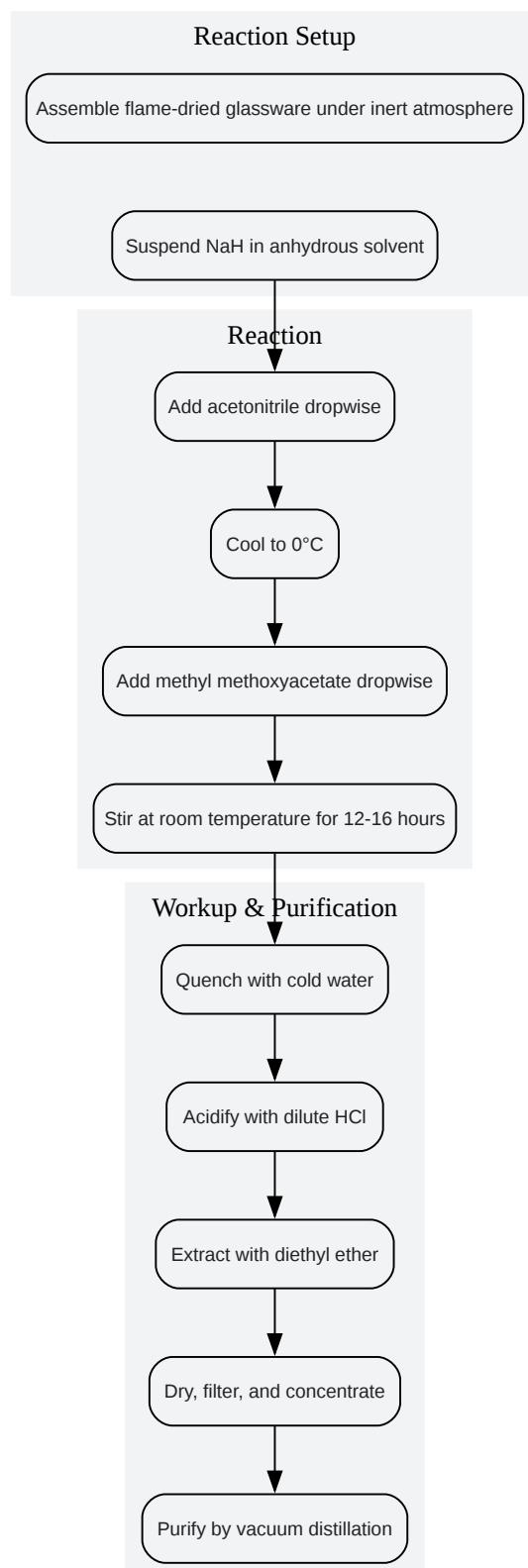
Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., argon or nitrogen).
- **Base Suspension:** Sodium hydride (1.1 equivalents) is carefully washed with anhydrous hexanes to remove the mineral oil and then suspended in anhydrous diethyl ether or THF.
- **Nitrile Addition:** Anhydrous acetonitrile (1.5 equivalents) is added dropwise to the stirred suspension of sodium hydride at room temperature.
- **Ester Addition:** The mixture is cooled to 0°C in an ice bath. Methyl methoxyacetate (1.0 equivalent) is then added dropwise via the dropping funnel, ensuring the temperature

remains below 5°C.

- Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Workup: The reaction is quenched by the slow and careful addition of cold water at 0°C. The mixture is then acidified to a pH of ~2-3 with dilute HCl.
- Extraction: The aqueous layer is extracted three times with diethyl ether.
- Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude **5-Methoxy-3-oxopentanenitrile** can be purified by vacuum distillation.

Diagram of the Proposed Synthetic Workflow:



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Caption: Proposed workflow for the synthesis of **5-Methoxy-3-oxopentanenitrile**.

Spectroscopic Characterization

While experimental spectra for **5-Methoxy-3-oxopentanenitrile** are not readily available in public databases, its spectroscopic features can be predicted based on the known spectral data of analogous β -ketonitriles and general principles of spectroscopy.

Predicted ^1H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
-OCH ₃	~3.4	Singlet	3H
-CH ₂ - (adjacent to O)	~3.7	Triplet	2H
-CH ₂ - (adjacent to C=O)	~2.8	Triplet	2H
-CH ₂ - (adjacent to CN)	~3.5	Singlet	2H

Note: The methylene protons adjacent to the carbonyl and nitrile groups are diastereotopic and may appear as a more complex multiplet.

Predicted ^{13}C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)
-OCH ₃	~59
-CH ₂ - (adjacent to O)	~70
C=O	~200
-CH ₂ - (adjacent to C=O)	~45
-CH ₂ - (adjacent to CN)	~25
C≡N	~117

Infrared (IR) Spectroscopy

The IR spectrum of a β -ketonitrile is characterized by strong absorptions from the carbonyl and nitrile groups.

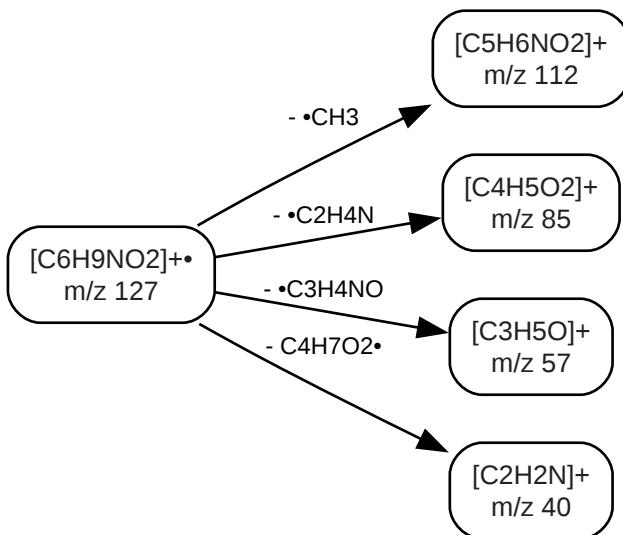
Functional Group	Characteristic Absorption (cm^{-1})	Intensity
C≡N stretch	2260 - 2220	Medium
C=O stretch	1750 - 1680	Strong
C-O stretch	1300 - 1000	Strong
C-H stretch (sp^3)	2950 - 2850	Medium to Strong

The C=O stretching frequency can be influenced by the degree of enolization. The presence of a broad O-H stretch around $3500\text{-}3200\text{ cm}^{-1}$ would indicate the presence of the enol tautomer.

Mass Spectrometry

The mass spectrum of **5-Methoxy-3-oxopentanenitrile** under electron ionization (EI) is expected to show a molecular ion peak (M^+) at m/z 127. The fragmentation pattern will likely be dominated by cleavage adjacent to the carbonyl group (α -cleavage) and loss of small neutral molecules.^[3]

Predicted Fragmentation Pathway:

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Caption: Predicted major fragmentation pathways for **5-Methoxy-3-oxopentanenitrile**.

Chemical Reactivity and Synthetic Applications

The dual functionality of β -ketonitriles like **5-Methoxy-3-oxopentanenitrile** makes them highly versatile intermediates in organic synthesis.

Reactivity at the α -Methylene Position

The methylene group situated between the ketone and nitrile functionalities is acidic and can be readily deprotonated by a base to form a stabilized carbanion. This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions, including:

- Alkylation: Reaction with alkyl halides to introduce alkyl substituents.
- Acylation: Reaction with acyl chlorides or anhydrides to form diketonitriles.
- Aldol Condensation: Reaction with aldehydes or ketones.

Reactions of the Carbonyl and Nitrile Groups

Both the ketone and nitrile groups are susceptible to nucleophilic attack. This allows for a wide range of transformations:

- Reduction: The ketone can be selectively reduced to a secondary alcohol, or both the ketone and nitrile can be reduced.
- Cyclization Reactions: β -Ketonitriles are excellent precursors for the synthesis of various heterocycles. For example, reaction with hydrazines can yield pyrazoles, while reaction with amidines can lead to pyrimidines.

Potential as a Building Block in Drug Discovery

The structural motifs accessible from **5-Methoxy-3-oxopentanenitrile** are of significant interest in drug discovery. The ability to readily construct substituted heterocyclic scaffolds makes it a valuable starting material for generating libraries of compounds for biological screening. While no specific biological activities have been reported for **5-Methoxy-3-oxopentanenitrile** itself, the broader class of methoxy-substituted compounds has shown a range of activities, including antimicrobial and anticancer properties.

Safety and Handling

While a comprehensive safety data sheet (SDS) for **5-Methoxy-3-oxopentanenitrile** is not widely available, information for the general class of nitriles and ketones, along with available supplier information, suggests the following precautions:

- Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled.[2]
- Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[2]
- Handling: Should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place.[1]

Conclusion

5-Methoxy-3-oxopentanenitrile is a promising yet underexplored chemical entity with significant potential as a versatile building block in organic synthesis. Its bifunctional nature, combining the reactivity of a ketone and a nitrile with the influence of a methoxy group, opens avenues for the construction of a wide range of complex molecules, particularly heterocyclic systems of medicinal interest. While experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and application by leveraging the well-documented chemistry of β -ketonitriles. Further research into the specific reactivity and biological activity of **5-Methoxy-3-oxopentanenitrile** and its derivatives is warranted and could lead to the discovery of novel compounds with valuable applications.

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Sources

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